2-Ethyl-1,5-dimethyl-3,3-diphenylpyrrolinium is an organic compound categorized under the class of diphenylmethanes. It is primarily known as a metabolite of methadone and plays a significant role in various enzymatic reactions within the human body. The compound's IUPAC name is 5-ethyl-1,2-dimethyl-4,4-diphenyl-3,4-dihydro-2H-pyrrol-1-ium, and it has a chemical formula of with an average molecular weight of approximately 278.41 g/mol .
This compound is derived from the metabolism of methadone, a synthetic opioid used primarily for pain management and as part of drug addiction detoxification programs. The metabolic conversion involves several cytochrome P450 enzymes, including cytochrome P450 2B6, 2C19, 2C8, 2D6, 3A4, and 3A7 . As a member of the diphenylmethane family, it contains two phenyl groups attached to a methane moiety.
The synthesis of 2-Ethyl-1,5-dimethyl-3,3-diphenylpyrrolinium can be achieved through various chemical reactions involving methadone. The primary pathway involves the action of cytochrome P450 enzymes that facilitate the conversion of methadone into this pyrrolinium compound. Specifically, the enzyme-mediated reactions lead to the formation of 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine as an intermediate product .
The synthesis typically requires controlled conditions to ensure specificity in enzyme activity and minimize side reactions. The reaction environment must be optimized for pH and temperature to enhance enzyme efficiency. Analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy are often employed to monitor the reaction progress and confirm product identity.
The molecular structure of 2-Ethyl-1,5-dimethyl-3,3-diphenylpyrrolinium features a pyrrolinium ring with ethyl and dimethyl substituents along with two phenyl groups. The structure can be represented using various notational systems including SMILES notation: CCC1=[N+](C)C(C)CC1(C1=CC=CC=C1)C1=CC=CC=C1
.
In biological systems, 2-Ethyl-1,5-dimethyl-3,3-diphenylpyrrolinium participates in several metabolic pathways. It can be converted back into methadone or transformed into other metabolites such as 2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline through enzymatic reactions mediated by cytochrome P450 enzymes .
The reactions are characterized by their dependence on specific enzyme-substrate interactions and are influenced by factors such as substrate concentration and enzyme availability. Kinetic studies may be employed to elucidate the rates of these transformations.
The mechanism of action for 2-Ethyl-1,5-dimethyl-3,3-diphenylpyrrolinium primarily involves its role in methadone metabolism. Upon administration of methadone, it undergoes biotransformation facilitated by cytochrome P450 enzymes which convert it into this pyrrolinium compound. This transformation affects the pharmacokinetics and pharmacodynamics of methadone therapy.
The involvement of multiple cytochrome P450 isoforms indicates a complex metabolic pathway that can vary significantly among individuals due to genetic polymorphisms affecting enzyme activity .
2-Ethyl-1,5-dimethyl-3,3-diphenylpyrrolinium is primarily studied in pharmacology for its role in methadone metabolism. Understanding its metabolic pathways is crucial for optimizing methadone therapy in pain management and addiction treatment. Additionally, research into this compound may provide insights into the broader implications of drug metabolism and interactions within the body.
The pharmacodynamic profile of EDDP sharply contrasts with methadone. While methadone exerts potent µ-opioid receptor agonism responsible for its analgesic and addiction treatment effects, EDDP demonstrates minimal affinity for these receptors. However, emerging research indicates potential non-opioid biological activities. Studies on GH₃ pituitary tumor cells reveal that EDDP, unlike methadone, does not significantly inhibit erg-mediated potassium currents (Iₖ₍ₑᵣg₎) – a mechanism linked to methadone-induced hyperprolactinemia. At concentrations of 10 µM, EDDP showed no measurable effect on Iₖ₍ₑᵣg₎, whereas methadone suppressed this current with an IC₅₀ of 10.4 µM. This suggests EDDP's cyclized structure reduces its interaction with cardiac and neuronal ion channels compared to the parent drug [8].
Pharmacokinetically, EDDP formation represents the dominant metabolic pathway for methadone elimination. Population pharmacokinetic modeling indicates an EDDP formation clearance of 9.1 L·h⁻¹·70kg⁻¹, with subsequent elimination clearance of 40.9 L·h⁻¹·70kg⁻¹. This rapid clearance contributes to its characteristic concentration ratios relative to methadone in biological samples. Importantly, EDDP exhibits distinct distribution characteristics, with significantly lower volumes of distribution compared to methadone due to its permanent positive charge, limiting its passage through lipid membranes [2].
EDDP serves as a critical indicator for investigating interspecies and interindividual variations in methadone metabolism. Human studies demonstrate that EDDP is consistently detectable in plasma during methadone maintenance therapy, whereas its secondary metabolite, 2-ethyl-5-methyl-3,3-diphenylpyrroline (EMDP), appears only sporadically in urine. This metabolic hierarchy establishes EDDP as the principal measurable metabolite for clinical monitoring [2] [4].
The metabolic stability of EDDP compared to methadone makes it particularly valuable in forensic analyses. While methadone concentrations decrease significantly in decomposed specimens or through environmental degradation, EDDP maintains greater analytical stability. This property underpins its utility in postmortem toxicology, where metabolite-to-parent drug ratios help distinguish between ante-mortem ingestion and postmortem redistribution. Furthermore, the differential excretion kinetics between methadone and EDDP (renal clearance ratio approximately 1.5:1) provides insights into urinary excretion mechanisms of basic drugs, informing interpretation of urine drug tests [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7